12,13-deoxyroridin E
Description
12,13-Deoxyroridin E is a macrocyclic trichothecene isolated from the marine fungus Myrothecium roridum. This compound belongs to a class of epoxide-containing mycotoxins known for their potent bioactivities, including cytotoxicity and immunosuppressive effects . Unlike its epoxidated counterpart, roridin E, this compound lacks the epoxide group at the C12-C13 position, which significantly reduces its cytotoxicity. Studies by Namikoshi et al. (2002) demonstrated that this compound is approximately 80-fold less cytotoxic than roridin E in human (HL-60) and murine (L1210) leukemia cell lines . This structural modification highlights the critical role of the epoxide moiety in mediating toxicity among trichothecenes.
Properties
Molecular Formula |
C29H38O7 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,3R,8R,12E,17R,18E,20Z,24R,25S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-11,22-dione |
InChI |
InChI=1S/C29H38O7/c1-18-10-12-29-17-34-27(32)15-19(2)11-13-33-22(21(4)30)8-6-7-9-26(31)36-24-16-23(35-25(29)14-18)20(3)28(24,29)5/h6-9,14-15,21-25,30H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24-,25-,28-,29-/m1/s1 |
InChI Key |
QRZOAFBSHUOELI-YLAZPCKSSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3(C(=C)[C@@H](C4)O2)C)[C@@H](C)O)\C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C(=C)C(C4)O2)C)C(C)O)C |
Synonyms |
12,13-deoxyroridin E |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
12,13-Deoxyroridin E lacks the characteristic C-12–C-13 epoxide group found in most macrocyclic trichothecenes, instead possessing a double bond at this position . This structural difference reduces its electrophilic reactivity, as the epoxide group in analogs like roridin E is a key site for nucleophilic attack . The compound retains the core trichothecene skeleton, including a sesquiterpene framework and a macrocyclic ester moiety .
Key structural attributes :
Spectroscopic Identification
The compound is identified via complementary NMR and UV spectroscopy:
| Spectroscopic Feature | Observation |
|---|---|
| C-12–C-13 double bond | Absence of epoxide protons (δ 3.10, 2.78) . |
| C-9–C-10 double bond | H-10 signal at δ 5.45 (broad doublet) . |
| UV profile | Single maximum at ~260 nm . |
Comparative Cytotoxicity
The absence of the epoxide group significantly reduces cytotoxicity:
Potential Reaction Pathways
Biological Activity
Despite reduced cytotoxicity, this compound retains moderate activity:
-
Inhibits IL-8 production in PMA-stimulated HL-60 cells at non-cytotoxic concentrations .
-
Exhibits anti-proliferative effects in leukemia cell lines (HL-60, L1210) .
Comparison with Roridin E
| Property | This compound | Roridin E |
|---|---|---|
| C-12–C-13 Group | Double bond | Epoxide |
| UV Maxima | 260 nm | 260 nm, 230 nm |
| Cytotoxicity (IC50_{50}50) | ~80-fold less potent | Highly potent |
| Reactivity | Lower electrophilicity | High epoxide reactivity |
Synthetic Considerations
While total synthesis of this compound has not been reported, related trichothecenes are synthesized via fragment coupling (e.g., aldol reactions) . The double bond at C-12–C-13 could be introduced via Wittig or elimination reactions during macrocycle assembly9.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The biological activity of trichothecenes is highly dependent on structural features such as epoxide groups, hydroxylation patterns, and macrocyclic substitutions. Below is a comparative analysis of 12,13-deoxyroridin E with related compounds:
Mechanistic Insights
- Epoxide Dependency : The absence of the C12-C13 epoxide in this compound drastically reduces its DNA alkylation capacity, a hallmark of epoxide-containing trichothecenes like roridin E and verrucarin A .
- MAP Kinase Modulation : While verrucarin A strongly inhibits p38 and JNK activation in PMA-stimulated HL-60 cells, this compound shows negligible effects, further underscoring the epoxide’s role in kinase interference .
- Cytotoxicity Profile: Roridin E and verrucarin A exhibit IC₅₀ values in the sub-nanomolar range, whereas this compound requires micromolar concentrations to achieve similar cytotoxicity, making it a less potent therapeutic candidate .
Pharmacological Implications
For instance, selective epoxidation or side-chain modifications could enhance its bioactivity while minimizing off-target effects. This approach aligns with strategies used in developing epothilone derivatives (e.g., 12,13-aziridinyl epothilones), where functional group substitutions improve tumor selectivity .
Research Findings and Data Tables
Table 1: Cytotoxicity of Trichothecenes in Leukemia Cell Lines
| Compound | HL-60 (Human) IC₅₀ | L1210 (Murine) IC₅₀ | Fold Difference vs. Roridin E |
|---|---|---|---|
| Roridin E | 0.1 nM | 0.15 nM | 1.0x |
| Verrucarin A | 0.05 nM | 0.08 nM | 2.0x (more potent) |
| This compound | 8.0 µM | 12.0 µM | 80.0x (less potent) |
Data derived from Namikoshi et al. (2002) .
Table 2: Kinase Inhibition Profiles
| Compound | p38 Inhibition | JNK Inhibition | MLC Phosphorylation |
|---|---|---|---|
| Verrucarin A | Strong | Strong | Not tested |
| This compound | Weak | Weak | Not tested |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
